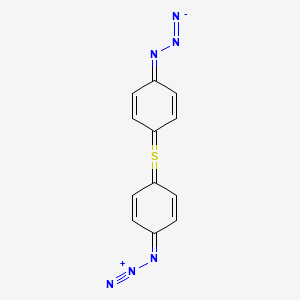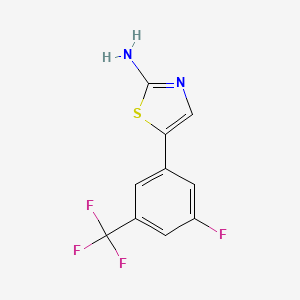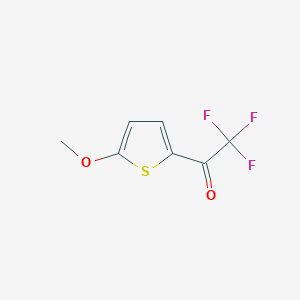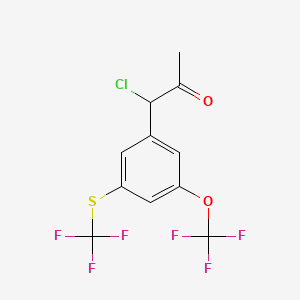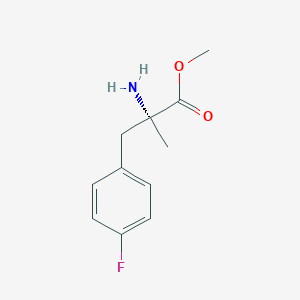
(R)-2-(4-Fluorobenzyl)-ala-ome
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(4-Fluorobenzyl)-ala-ome is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a fluorobenzyl group attached to an alanine derivative, making it a valuable subject for research in organic chemistry, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of 4-fluorobenzyl cyanide as a starting material, which undergoes a series of reactions to form the desired compound . The reaction conditions often involve the use of solvents and catalysts to facilitate the process.
Industrial Production Methods
In industrial settings, the production of ®-2-(4-Fluorobenzyl)-ala-ome may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-(4-Fluorobenzyl)-ala-ome can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorobenzyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzyl derivatives.
Scientific Research Applications
®-2-(4-Fluorobenzyl)-ala-ome has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Mechanism of Action
The mechanism of action of ®-2-(4-Fluorobenzyl)-ala-ome involves its interaction with specific molecular targets and pathways. The fluorobenzyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate biological processes, making it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzyl cyanide: Shares the fluorobenzyl group but differs in its overall structure and reactivity.
4-Fluorobenzyl chloride: Another compound with a fluorobenzyl group, used in different chemical reactions and applications.
Uniqueness
®-2-(4-Fluorobenzyl)-ala-ome is unique due to its specific combination of the fluorobenzyl group with an alanine derivative. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H14FNO2 |
|---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-(4-fluorophenyl)-2-methylpropanoate |
InChI |
InChI=1S/C11H14FNO2/c1-11(13,10(14)15-2)7-8-3-5-9(12)6-4-8/h3-6H,7,13H2,1-2H3/t11-/m1/s1 |
InChI Key |
ZGLCWUAEHZXXBE-LLVKDONJSA-N |
Isomeric SMILES |
C[C@@](CC1=CC=C(C=C1)F)(C(=O)OC)N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


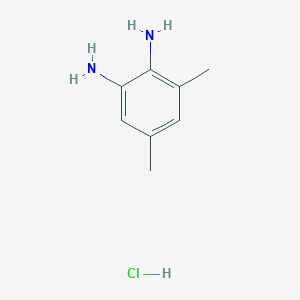
![2-(7,7-Difluorobicyclo[4.1.0]hept-3-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14033646.png)
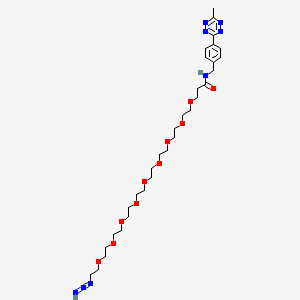

![2-[Phenoxy-2,4-D2)methyl]oxirane](/img/structure/B14033653.png)
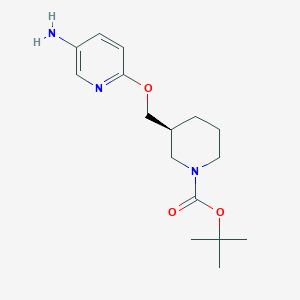
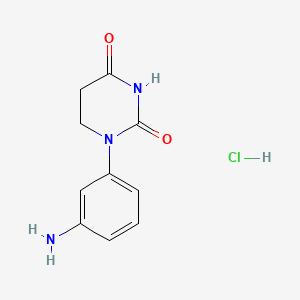
![N-(3-chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B14033664.png)
![2-Bromo-3-chloro-6,6-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14033665.png)
